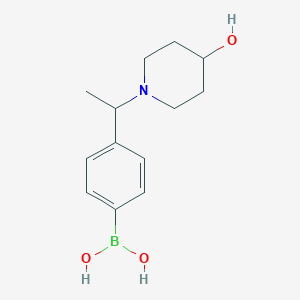

(4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid

Descripción

Propiedades

IUPAC Name |

[4-[1-(4-hydroxypiperidin-1-yl)ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-10(15-8-6-13(16)7-9-15)11-2-4-12(5-3-11)14(17)18/h2-5,10,13,16-18H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSPNOXEDFIRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N2CCC(CC2)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Hydroxypiperidinyl Ethylphenyl Intermediate

The initial step involves synthesizing the 4-(1-(4-hydroxypiperidin-1-yl)ethyl)phenyl intermediate. This can be achieved by:

- Alkylation of 4-bromoacetophenone or 4-bromoethylbenzene derivatives with 4-hydroxypiperidine under nucleophilic substitution or reductive amination conditions.

- Use of mild bases and solvents such as ethanol or acetonitrile to facilitate the reaction while preserving the hydroxyl functionality.

- Temperature control (typically room temperature to 60°C) to optimize reaction rate and minimize side reactions.

Introduction of the Boronic Acid Group

The boronic acid moiety is introduced via:

- Palladium-catalyzed borylation (Suzuki–Miyaura coupling) of the corresponding aryl halide intermediate with bis(pinacolato)diboron or other boron reagents.

- Direct borylation of the phenyl ring using diboron reagents under transition-metal catalysis.

- Alternative methods such as bromine–lithium exchange followed by quenching with trialkyl borates to afford the boronic acid after hydrolysis.

Recent advances include the use of flow chemistry to enhance the efficiency of borylation reactions by suppressing side reactions and improving selectivity.

Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

- Characterization is performed using NMR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and purity.

Preparation Data and Formulation Insights

Stock Solution Preparation

According to GlpBio data, stock solutions of this compound are prepared by dissolving the compound in solvents like DMSO, followed by dilution with co-solvents such as PEG300, Tween 80, corn oil, or water to achieve clear solutions suitable for in vivo or in vitro studies.

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 4.0143 | 0.8029 | 0.4014 |

| 5 | 20.0715 | 4.0143 | 2.0071 |

| 10 | 40.1429 | 8.0286 | 4.0143 |

Note: Solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Heating to 37°C and ultrasonic treatment can improve solubility.

In Vivo Formulation Preparation

- Prepare a DMSO master solution of the compound.

- Sequentially add PEG300, Tween 80, and distilled water or corn oil, ensuring clarity after each addition.

- Use physical methods such as vortexing, ultrasound, or mild heating to aid dissolution.

Research Findings and Optimization

- Optimization of reaction parameters such as solvent, temperature, catalyst loading, and reaction time significantly influences the yield and purity of the final boronic acid compound.

- Flow chemistry techniques have been demonstrated to improve the synthesis of phenylboronic acids by minimizing side reactions like protonation and butylation, thus enhancing selectivity and yield.

- The hydroxypiperidine moiety’s presence requires mild reaction conditions to avoid degradation or side reactions, particularly during borylation steps.

Summary Table of Preparation Methods

| Step | Method/Condition | Notes |

|---|---|---|

| Hydroxypiperidinyl ethylation | Nucleophilic substitution or reductive amination | Mild base, moderate temperature, polar solvents |

| Boronic acid introduction | Pd-catalyzed Suzuki–Miyaura coupling or direct borylation | Use of bis(pinacolato)diboron, flow chemistry preferred |

| Purification | Recrystallization or chromatography | Ensures high purity for research use |

| Stock solution preparation | Dissolution in DMSO + co-solvents | Storage at -80°C recommended, use ultrasonic bath for solubility |

Análisis De Reacciones Químicas

Types of Reactions

(4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The boronic acid group can be reduced to form boranes.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of boranes.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Boronic acids, including (4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid, have been investigated for their biological activities. They are known to interact with biological targets and exhibit various pharmacological properties:

- Anticancer Activity : Boronic acids have shown promise in cancer treatment. For instance, compounds like bortezomib, a proteasome inhibitor containing a boronic acid moiety, have been effective against multiple myeloma. The modification of existing drugs with boronic acid groups can enhance their efficacy and selectivity against cancer cells .

- Inhibition of Enzymes : The compound has been studied for its potential as an arginase inhibitor, which is significant in the context of cancer and inflammatory diseases. Inhibitors targeting arginase can modulate nitric oxide levels and influence tumor growth .

Organic Synthesis

Boronic acids play a crucial role in organic synthesis, particularly in coupling reactions:

- Suzuki Coupling Reactions : this compound can be utilized as a coupling partner in Suzuki reactions to form biaryl compounds. This reaction is essential for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

- Catalytic Processes : Recent advancements have introduced boron enolates derived from boronic acids as intermediates in catalytic aldol reactions. This method allows for the formation of carbon-carbon bonds with high efficiency .

Therapeutic Applications

The therapeutic potential of this compound is being explored in various contexts:

- Neurological Disorders : Research indicates that derivatives of piperidine-based boronic acids may serve as muscarinic receptor antagonists, which could be beneficial for treating neurological disorders such as Alzheimer's disease .

- Drug Delivery Systems : Boronic acids are increasingly being integrated into drug delivery systems due to their ability to form reversible covalent bonds with diols, allowing for controlled release mechanisms .

Table 1: Summary of Biological Activities of Boronic Acid Derivatives

| Compound Name | Activity | Reference |

|---|---|---|

| Bortezomib | Proteasome inhibitor | |

| Arginase Inhibitors | Modulation of nitric oxide levels | |

| Piperidine derivatives | Muscarinic receptor antagonists |

Table 2: Applications in Organic Synthesis

Mecanismo De Acción

The mechanism of action of (4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The hydroxypiperidinyl group can enhance the compound’s binding affinity and specificity for certain biological targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic Acid Hydrochloride

- Molecular Formula: C₁₄H₂₃BClNO₂

- Molecular Weight : 283.61 g/mol

- Key Differences: Replaces the hydroxyl group on the piperidine ring with a methyl group. The hydrochloride salt form improves crystallinity and stability but may reduce solubility in non-polar media.

(4-(1-(Pyrrolidin-1-yl)ethyl)phenyl)boronic Acid

- Molecular Formula: C₁₂H₁₈BNO₂

- Molecular Weight : 219.09 g/mol

- Key Differences: Substitutes piperidine with pyrrolidine, a five-membered ring.

[4-(Piperidin-1-yl)phenyl]boronic Acid

- Molecular Formula: C₁₁H₁₆BNO₂

- Molecular Weight : 205.06 g/mol

- Key Differences : Lacks the ethyl linker between the phenyl and piperidine groups, simplifying the structure but reducing conformational flexibility.

(2-Fluoro-5-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic Acid

Physicochemical Properties

- Solubility Trends : The hydroxypiperidine group in the target compound improves aqueous solubility compared to the methylpiperidine variant, which precipitates in culture media . The pyrrolidine analog’s smaller ring may enhance solubility further.

Actividad Biológica

(4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H20BNO3, with a molar mass of 249.11 g/mol. Its structure features a phenyl ring substituted with a hydroxypiperidine moiety and a boronic acid functional group, which is crucial for its biological interactions.

The biological activity of this compound is largely attributed to the boronic acid group, which can form reversible covalent bonds with diols and amino acids. This property is particularly useful in modulating enzyme activities and influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. For instance, compounds similar to this compound have shown efficacy in inducing apoptosis in various cancer cell lines by disrupting protein homeostasis .

Antidiabetic Potential

Boronic acids are also recognized for their role as DPP-4 inhibitors, which are used in the treatment of type 2 diabetes. The mechanism involves enhancing insulin secretion and inhibiting glucagon release. This dual action improves glycemic control and offers cardiovascular benefits .

Neuroprotective Effects

Research suggests that compounds targeting sigma-1 receptors can provide neuroprotective effects, potentially relevant for treating neurodegenerative diseases. The hydroxypiperidine structure may contribute to this activity by enhancing the compound's ability to cross the blood-brain barrier .

Case Studies

Q & A

Q. What computational tools complement experimental studies of its reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.